The Multifaceted Mechanisms of Adamantane-1-Carbohydrazide Derivatives: A Technical Guide for Researchers
The Multifaceted Mechanisms of Adamantane-1-Carbohydrazide Derivatives: A Technical Guide for Researchers
Abstract
Adamantane-1-carbohydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The unique lipophilic and rigid cage-like structure of the adamantane moiety, combined with the reactive carbohydrazide functional group, provides a privileged scaffold for the development of novel therapeutic agents. This technical guide delves into the diverse mechanisms of action of adamantane-1-carbohydrazide derivatives, offering an in-depth analysis of their antiviral, anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current understanding of these mechanisms but also detailed experimental protocols and key structure-activity relationship insights to guide future research and development in this promising area of medicinal chemistry.
Introduction: The Adamantane Advantage in Medicinal Chemistry
The adamantane nucleus, a tricyclic alkane with a diamondoid structure, has long been recognized for its favorable physicochemical properties in drug design. Its high lipophilicity enhances membrane permeability, facilitating the transport of molecules to their target sites, while its steric bulk can provide a robust anchor for binding to hydrophobic pockets within biological targets.[1] The carbohydrazide moiety serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. This combination of a bulky, lipophilic core with a synthetically adaptable linker underpins the diverse pharmacological profiles of adamantane-1-carbohydrazide derivatives.
Antiviral Mechanisms of Action
Adamantane derivatives first gained prominence as antiviral agents, and adamantane-1-carbohydrazide derivatives continue this legacy with activity against a range of viruses.[2]
Inhibition of Influenza A M2 Proton Channel
The primary and most well-established antiviral mechanism of adamantane derivatives against influenza A virus is the blockade of the M2 proton channel.[2] This viral protein is essential for the uncoating of the virus within the host cell's endosome. By obstructing this channel, adamantane derivatives prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein and its subsequent release into the cytoplasm, thereby halting viral replication at an early stage.[2] The adamantane cage lodges within the hydrophobic pore of the M2 channel tetramer, effectively plugging it.
Experimental Workflow: M2 Proton Channel Inhibition Assay (Yeast-Based)
This protocol outlines a high-throughput yeast growth restoration assay to screen for inhibitors of the influenza A virus M2 proton channel.
Caption: Workflow for M2 Proton Channel Inhibition Assay.
Potential Inhibition of Coronavirus Viroporins
Emerging research suggests that adamantane derivatives may also exhibit antiviral activity against coronaviruses, including SARS-CoV-2. The proposed mechanism involves the inhibition of the viroporin channel of the envelope (E) protein.[2] This channel is believed to function as a cation-selective ion channel, playing a role in viral assembly and release. By blocking this channel, adamantane derivatives may interfere with the viral life cycle. Further research is needed to fully elucidate this mechanism for adamantane-1-carbohydrazide derivatives.
Anticancer Mechanisms of Action
The anticancer activity of adamantane-1-carbohydrazide derivatives is multifaceted, with various derivatives exhibiting distinct mechanisms to inhibit cancer cell proliferation and induce cell death.
Induction of Apoptosis
A primary mechanism by which many adamantane-1-carbohydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Some derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[2] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Culture and Treatment: Plate cancer cells in a 96-well plate and treat with various concentrations of the adamantane-1-carbohydrazide derivative for a specified time. Include untreated and positive controls.
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution containing a DEVD peptide conjugated to a fluorescent reporter.
-
Cell Lysis: Lyse the cells to release the cellular contents, including activated caspases.
-
Substrate Incubation: Add the caspase-3/7 substrate to the cell lysates and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The amount of fluorescence is directly proportional to the caspase-3/7 activity.
Inhibition of DNA Polymerase
Certain adamantane-based synthetic retinoids have demonstrated anticancer activity through the suppression of DNA polymerase.[3] This enzyme is crucial for DNA replication, and its inhibition leads to cell cycle arrest and apoptosis. The lipophilic adamantane moiety is thought to facilitate the interaction of the compound with the enzyme's active site.
Modulation of Kinase Signaling Pathways
Some adamantane derivatives function as tyrosine kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3] By blocking the activity of these kinases, the compounds can interfere with downstream signaling pathways that control cell growth, proliferation, and survival. Additionally, inhibition of sphingosine kinase has been identified as a mechanism for some adamantane-based anticancer drugs.[3]
Data Presentation: In Vitro Cytotoxicity of Adamantane-1-Carbohydrazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-NVAC | HeLa | Dose-dependent activity observed | [4] |
| Derivative 4a | A549 | Induces apoptosis | |
| Derivative 4e | Various | Cytotoxic | |
| Derivative 5e | Various | Cytotoxic |
Antimicrobial Mechanisms of Action
Adamantane-1-carbohydrazide derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[5]
Membranotropic Activity
A proposed mechanism for the antimicrobial action of some adamantane derivatives is their membranotropic activity.[6] The lipophilic adamantane core can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents and ultimately cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
Several adamantane derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and bacterial cell death.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to determine the inhibitory effect of adamantane-1-carbohydrazide derivatives on DNA gyrase supercoiling activity.
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Adamantane-1-Carbohydrazide Derivatives
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |
| IVAC & Isomers | <1.95 | <1.95 | <1.95 | [9][10][11][12] |
| Derivative 9 | 62.5-1000 | 125-1000 | - | [6][13] |
| Derivative 14 | 62.5-1000 | 125-1000 | - | [6][13] |
| Derivative 15 | 62.5-1000 | - | 62.5-500 | [6][13] |
| Derivative 19 | 62.5-1000 | 125-500 | - | [6][13] |
Enzyme Inhibition
The adamantane scaffold has proven to be a valuable component in the design of various enzyme inhibitors, where its lipophilic nature facilitates binding to the active site.
Cholinesterase Inhibition
Adamantane-substituted guanylhydrazones have been identified as inhibitors of butyrylcholinesterase (BChE).[14] Molecular docking studies suggest that the adamantane moiety anchors the inhibitor in the active site, while the guanylhydrazone portion forms key hydrogen bonds with amino acid residues, leading to enzyme inhibition.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Adamantane-linked 1,2,4-triazole derivatives have shown potential as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[15] The adamantane group is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to the inhibitory activity.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
While not directly adamantane-1-carbohydrazide derivatives, the clinical success of adamantane-containing DPP-IV inhibitors like vildagliptin and saxagliptin highlights the potential of the adamantane scaffold in targeting this enzyme for the treatment of type 2 diabetes.[13] The adamantane moiety in these drugs plays a crucial role in their pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationships (SAR)
The biological activity of adamantane-1-carbohydrazide derivatives is highly dependent on the nature of the substituents introduced via the hydrazone linkage.
-
Antiviral Activity: For influenza A M2 channel inhibition, the amine function on the adamantane core is crucial. Modifications to the carbohydrazide portion can modulate the lipophilicity and steric bulk, influencing the binding affinity to the channel.[16]
-
Anticancer Activity: The presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety often enhances cytotoxicity. The position and nature of these substituents can significantly impact the pro-apoptotic and anti-proliferative effects.
-
Antimicrobial Activity: The antimicrobial potency is influenced by the overall lipophilicity of the molecule. Aromatic and heterocyclic substituents on the hydrazone can modulate this property and introduce additional interactions with microbial targets.
-
Enzyme Inhibition: The substituents on the hydrazone part of the molecule are critical for specific interactions with the amino acid residues in the enzyme's active site. The adamantane core primarily serves as a lipophilic anchor.
Conclusion and Future Directions
Adamantane-1-carbohydrazide derivatives are a rich source of biologically active compounds with diverse mechanisms of action. The synthetic tractability of the carbohydrazide moiety allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on elucidating the precise molecular targets for the anticancer and antimicrobial derivatives, exploring the potential for dual-action inhibitors, and optimizing the pharmacokinetic profiles of lead compounds. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising adamantane-1-carbohydrazide derivatives from the laboratory to the clinic.
References
-
Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
- (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
-
Al-Wahaibi, L. H., et al. (2020). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 25(8), 1934. [Link]
- (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
-
Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
-
Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467. [Link]
- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers. Journal of Scientific Research, 17(2), 547-560.
- Request PDF. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.
- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.
- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers.
- Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers. Journal of Scientific Research.
- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.
- Han, T., et al. (2016). The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α.
- Kovacic, F., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 20(19), 5845-5853.
- Turk-Erbut, S., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(2), e2000256.
- Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- BenchChem. (2025). A Comparative Analysis of Adamantane-Based Inhibitors: A Guide for Researchers.
- Tan, T., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
- Parab, D. D., & Kohli, H. K. (2025). Synthetic route to new 1–adamantylamine derivatives.
- Zayed, M. F., et al. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000.
- ResearchGate. (2018). Which is the best protocol for caspase-3 activity detection in vitro?
- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Fingerprint.
- BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Kinetics of Pulchelloside I.
- Thermo Fisher Scientific. (n.d.). Caspase Assays.
- TopoGEN, Inc. (2016). DNA Gyrase Assay Kit USER MANUAL.
- Indulen, M. K., et al. (1994). [Structure and antiviral activity of adamantane-containing polymer preparation]. Voprosy Virusologii, 39(4), 172-175.
- Maxwell, A. (1999). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 95, 145-156.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti‐MDR agents: Design, synthesis, antimicrobial, and rad... OUCI.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Adamantane‐mediated inhibition of supercoiling of Staphylococcus aureus... | Download Scientific Diagram.
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
- Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-543.
- Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Pharmacy 180. (n.d.). SAR of Adamantane Amines.
- ResearchGate. (n.d.). Adamantane-substituted guanylhydrazones: Novel inhibitors of butyrylcholinesterase | Request PDF.
- Al-Wahaibi, L. H., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(8), 1934.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antibacterial and Antifungal Activity of N’-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers | Journal of Scientific Research [banglajol.info]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pharmacy180.com [pharmacy180.com]
